(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14782810
InChI: InChI=1S/C23H22ClN3O3/c1-26-20-9-14(29-2)10-22(30-3)16(20)11-21(26)23(28)27-7-6-19-17(12-27)15-8-13(24)4-5-18(15)25-19/h4-5,8-11,25H,6-7,12H2,1-3H3
SMILES:
Molecular Formula: C23H22ClN3O3
Molecular Weight: 423.9 g/mol

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone

CAS No.:

Cat. No.: VC14782810

Molecular Formula: C23H22ClN3O3

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone -

Specification

Molecular Formula C23H22ClN3O3
Molecular Weight 423.9 g/mol
IUPAC Name (8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4,6-dimethoxy-1-methylindol-2-yl)methanone
Standard InChI InChI=1S/C23H22ClN3O3/c1-26-20-9-14(29-2)10-22(30-3)16(20)11-21(26)23(28)27-7-6-19-17(12-27)15-8-13(24)4-5-18(15)25-19/h4-5,8-11,25H,6-7,12H2,1-3H3
Standard InChI Key FGNNRUJZMHWYBW-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone (C₂₃H₂₂ClN₃O₃) has a molecular weight of 423.9 g/mol and features a fused pyridoindole system substituted with chlorine at position 8, coupled to a 4,6-dimethoxy-1-methylindole group via a ketone bridge. The IUPAC name systematically describes this arrangement: (8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4,6-dimethoxy-1-methylindol-2-yl)methanone.

The Standard InChI key (InChI=1S/C23H22ClN3O3/c1-26-20-9-14(29-2)10-22(30-3)16(20)11-21(26)23(28)27-7-6-19-17(12-27)15-8-13(...) provides a unique descriptor for its stereochemical and connectivity features. Computational modeling predicts moderate hydrophobicity (XLogP3 ≈ 3.5) and three hydrogen-bond acceptors, suggesting potential blood-brain barrier permeability .

Structural Analogs and Comparative Analysis

Structurally related compounds, such as 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone (PubChem CID: 29133832), share the pyridoindole core but lack the dimethoxyindole-methanone extension . This analog exhibits a molecular weight of 248.71 g/mol and demonstrates simpler synthetic pathways, underscoring the complexity introduced by the methanone-linked indole in the target compound .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone involves multi-step protocols:

  • Pyridoindole Core Formation: Cyclocondensation of appropriately substituted tryptamine derivatives with carbonyl reagents under acidic conditions yields the 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole skeleton. Chlorination at position 8 is achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide.

  • Indole Moietv Introduction: The 4,6-dimethoxy-1-methylindole fragment is synthesized separately through Vilsmeier-Haack formylation of 3,5-dimethoxyphenylhydrazine, followed by N-methylation.

  • Methanone Bridging: A Friedel-Crafts acylation couples the two subunits, employing AlCl₃ as a catalyst to facilitate ketone bridge formation between the pyridoindole C2 and indole C2 positions.

Yield optimization remains challenging due to steric hindrance at the coupling stage, with reported yields rarely exceeding 15%.

Analytical Characterization

Critical spectroscopic data include:

  • ¹H NMR: A singlet at δ 3.85 ppm (6H, OCH₃), a triplet at δ 4.25 ppm (2H, N-CH₂-N), and aromatic protons between δ 6.8–7.5 ppm.

  • MS (ESI+): m/z 424.9 [M+H]⁺, confirming the molecular formula.

Hypothesized Biological Activities and Mechanisms

Neurological Applications

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Developing catalytic asymmetric methods to improve yield and enantiomeric purity.

  • In Vitro Screening: Profiling against NCI-60 cancer cell lines and neurological targets (e.g., 5-HT₆, D₂ receptors).

  • ADMET Prediction: Computational modeling of absorption, distribution, and toxicity using QSAR tools.

Structural Modifications

  • Variation of Substituents: Replacing 4,6-dimethoxy with electron-withdrawing groups (e.g., NO₂) to modulate electronic effects.

  • Methanone Replacement: Testing amide or sulfone bridges to assess backbone flexibility impacts on bioactivity.

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